molecular formula C2O6Zr B3432515 Zirconium carbonate CAS No. 36577-48-7

Zirconium carbonate

Cat. No. B3432515
Key on ui cas rn: 36577-48-7
M. Wt: 211.24 g/mol
InChI Key: XJUNLJFOHNHSAR-UHFFFAOYSA-J
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Patent
US05236987

Procedure details

Isodecyl alcohol (791.4 grams; 5.-0 mol), benzoic acid (622.8 grams; 5.1 mol), zirconium carbonate (3.3 grams) and toluene (75 ml) were placed into a three-necked, round bottom flask equipped with stirrer, thermometer, 10" Vigeraux column, water trap and condenser. The reaction temperature was 184° C., washed first with water (25 mls) at 90°-95° C. for 30 minutes, then with sodium carbonate (15%) at 90°-95° C. for 30 minutes and twice with water (300 ml) at 90° C. for five minutes. After being washed, the product was dried at 125° C. and filtered to yield the desired product (1254.6 grams; 95.6% yield). It assayed 99.5% with the following properties:
Quantity
791.4 g
Type
reactant
Reaction Step One
Quantity
622.8 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
3.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9].[C:12](O)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1(C)C=CC=CC=1>C(=O)([O-])[O-].[Zr+4].C(=O)([O-])[O-].O>[C:12]([O:11][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH3:9])[CH3:10])(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
791.4 g
Type
reactant
Smiles
C(CCCCCCC(C)C)O
Step Two
Name
Quantity
622.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
3.3 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Zr+4].C([O-])([O-])=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer
CUSTOM
Type
CUSTOM
Details
was 184° C.
WASH
Type
WASH
Details
washed first with water (25 mls) at 90°-95° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
twice with water (300 ml) at 90° C. for five minutes
Duration
5 min
WASH
Type
WASH
Details
After being washed
CUSTOM
Type
CUSTOM
Details
the product was dried at 125° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCCCCCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1254.6 g
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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